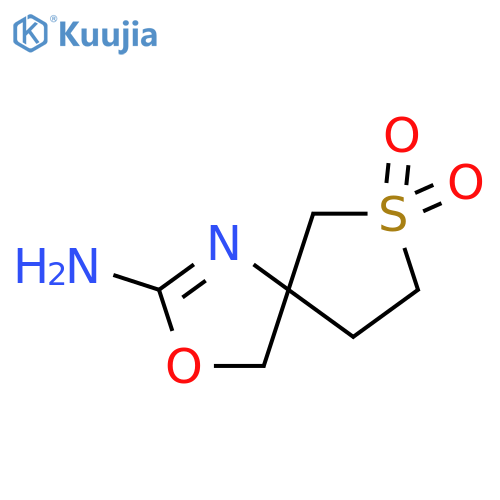Cas no 1494204-12-4 (2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione)

1494204-12-4 structure
商品名:2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione
2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione 化学的及び物理的性質
名前と識別子
-
- 3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine, 7,7-dioxide
- 1494204-12-4
- 2-Amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione
- EN300-1651543
- AKOS014924762
- 2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione
-
- インチ: 1S/C6H10N2O3S/c7-5-8-6(3-11-5)1-2-12(9,10)4-6/h1-4H2,(H2,7,8)
- InChIKey: RVAYIYMNMDOOAB-UHFFFAOYSA-N
- ほほえんだ: N1C2(CCS(=O)(=O)C2)COC=1N
計算された属性
- せいみつぶんしりょう: 190.04121336g/mol
- どういたいしつりょう: 190.04121336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 90.1Ų
じっけんとくせい
- 密度みつど: 1.79±0.1 g/cm3(Predicted)
- ふってん: 459.2±55.0 °C(Predicted)
- 酸性度係数(pKa): 6.27±0.20(Predicted)
2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1651543-0.05g |
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione |
1494204-12-4 | 0.05g |
$792.0 | 2023-06-04 | ||
| Enamine | EN300-1651543-10.0g |
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione |
1494204-12-4 | 10g |
$4052.0 | 2023-06-04 | ||
| Enamine | EN300-1651543-0.1g |
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione |
1494204-12-4 | 0.1g |
$829.0 | 2023-06-04 | ||
| Enamine | EN300-1651543-1000mg |
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione |
1494204-12-4 | 1000mg |
$986.0 | 2023-09-21 | ||
| Enamine | EN300-1651543-10000mg |
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione |
1494204-12-4 | 10000mg |
$4236.0 | 2023-09-21 | ||
| Enamine | EN300-1651543-0.5g |
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione |
1494204-12-4 | 0.5g |
$905.0 | 2023-06-04 | ||
| Enamine | EN300-1651543-0.25g |
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione |
1494204-12-4 | 0.25g |
$867.0 | 2023-06-04 | ||
| Enamine | EN300-1651543-5.0g |
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione |
1494204-12-4 | 5g |
$2732.0 | 2023-06-04 | ||
| Enamine | EN300-1651543-500mg |
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione |
1494204-12-4 | 500mg |
$946.0 | 2023-09-21 | ||
| Enamine | EN300-1651543-250mg |
2-amino-3-oxa-7lambda6-thia-1-azaspiro[4.4]non-1-ene-7,7-dione |
1494204-12-4 | 250mg |
$906.0 | 2023-09-21 |
2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
1494204-12-4 (2-amino-3-oxa-7lambda6-thia-1-azaspiro4.4non-1-ene-7,7-dione) 関連製品
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
